Bis(2-aminoethylthio)methane
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Description
Bis(2-aminoethylthio)methane is an organic compound with the molecular formula C5H14N2S2 and a molecular weight of 166.3 g/mol . This compound is characterized by the presence of two amino groups and two sulfanyl groups, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of 2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine is γ-glutamylcysteine synthetase , the first enzyme in the glutathione biosynthesis pathway . This enzyme plays a crucial role in the production of glutathione, a powerful antioxidant that protects cells from damage by reactive oxygen species.
Mode of Action
2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine interacts with its target enzyme by acting as a potential inhibitor . This means it binds to the enzyme and reduces its activity, thereby decreasing the production of glutathione.
Biochemical Pathways
By inhibiting γ-glutamylcysteine synthetase, 2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine affects the glutathione biosynthesis pathway . This can lead to a decrease in the levels of glutathione in the cell, which may affect various downstream effects such as the cell’s ability to detoxify harmful compounds and resist oxidative stress.
Pharmacokinetics
The compound’s solubility in chloroform, dichloromethane, and dmso (when heated) suggests that it may be well-absorbed and distributed in the body
Action Environment
Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of 2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine. For instance, the compound’s solubility and stability might be affected by changes in temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyls
Properties
IUPAC Name |
2-(2-aminoethylsulfanylmethylsulfanyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2S2/c6-1-3-8-5-9-4-2-7/h1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNRRILYMLFXMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCSCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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